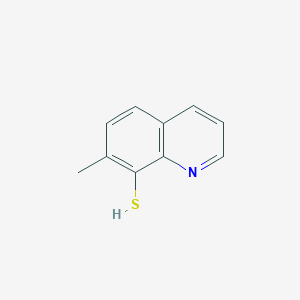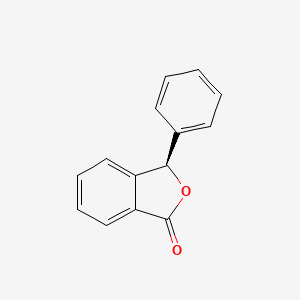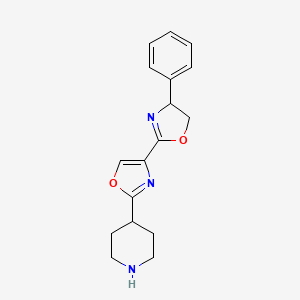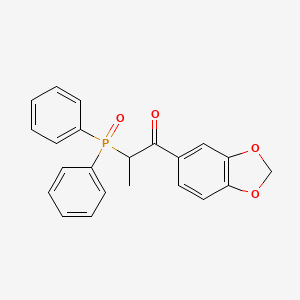
1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one is a complex organic compound featuring a benzo[d][1,3]dioxole ring and a diphenylphosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed arylation reactions and Noyori asymmetric hydrogenation . Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one: Shares the benzo[d][1,3]dioxole ring but differs in the alkyl chain length.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one: Similar structure with a longer alkyl chain.
3-(Benzo[d][1,3]dioxol-5-yl)propionic acid: Contains the benzo[d][1,3]dioxole ring with a carboxylic acid group.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
89084-30-0 |
|---|---|
分子式 |
C22H19O4P |
分子量 |
378.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2-diphenylphosphorylpropan-1-one |
InChI |
InChI=1S/C22H19O4P/c1-16(22(23)17-12-13-20-21(14-17)26-15-25-20)27(24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3 |
InChIキー |
QZLOSFFRCXBAHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


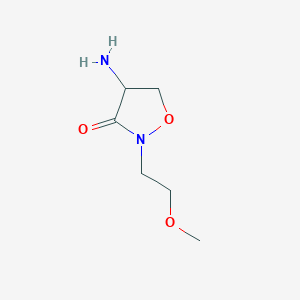
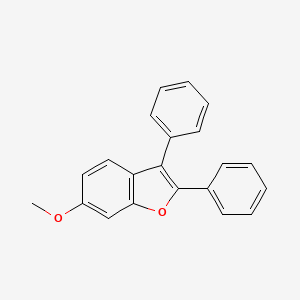
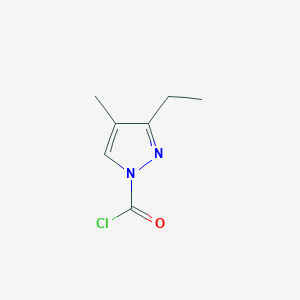
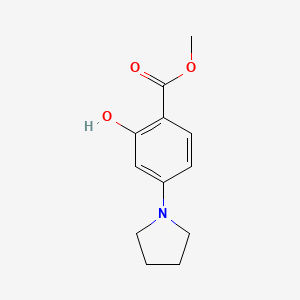
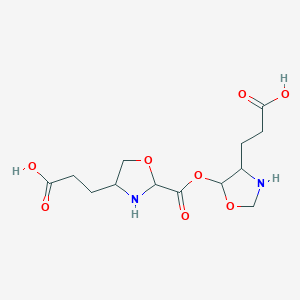
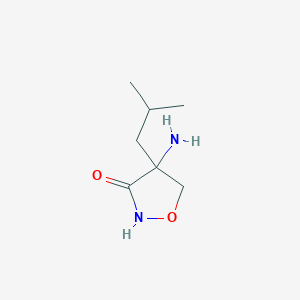
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)

